molecular formula C23H21N3OS B2584812 4-Phenylpiperazinyl phenothiazin-10-yl ketone CAS No. 432525-24-1

4-Phenylpiperazinyl phenothiazin-10-yl ketone

Cat. No. B2584812
CAS RN: 432525-24-1
M. Wt: 387.5
InChI Key: FPKLCTYUNVDEBO-UHFFFAOYSA-N
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Description

“4-Phenylpiperazinyl phenothiazin-10-yl ketone” is a chemical compound that is part of the phenothiazine family . Phenothiazines are organic compounds that contain a sulfur and nitrogen-containing tricyclic moiety . They have been extensively studied due to their potential applications in various fields, including as electron donor candidates in electrochemical, photovoltaic, photo-physical, and DSSC materials .


Synthesis Analysis

The synthesis of phenothiazine derivatives, such as “4-Phenylpiperazinyl phenothiazin-10-yl ketone”, has been achieved through direct arylation polymerization using a palladium catalyst system . The C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .


Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been characterized via various spectroscopic techniques, including GPC, 1H NMR, FTIR, XRD, DSC, PL, and UV-Vis spectroscopy . The structures of D-A conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives were also studied .


Chemical Reactions Analysis

Phenothiazine derivatives have been used as electron donating units in conjugated polymers, showing great potential as materials for high-performance electron/hole-transporting layers . In particular, diketopyrrolopyrrole (DPP) has widely been served as electron-deficient moieties in D-A conjugated polymers for high-efficiency OSCs .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives have been studied using various techniques. These compounds have shown several advantages such as light weight, flexibility, and easy processing that lead to fast roll-to-roll production necessary for promoting low-cost products .

Scientific Research Applications

Future Directions

Phenothiazine derivatives have received great attraction in fundamental and applied research owing to their widespread applications . The power conversion efficiencies (PCEs) of polymeric solar cells based on suitable low bandgap donor – acceptor (D-A) conjugated polymers and optimal solar cell structures have reached approximately 15% . This suggests that there is a promising future for the development and application of these compounds in various fields.

properties

IUPAC Name

phenothiazin-10-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c27-23(25-16-14-24(15-17-25)18-8-2-1-3-9-18)26-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)26/h1-13H,14-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKLCTYUNVDEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperazinyl phenothiazin-10-yl ketone

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